molecular formula C7H12O3 B009360 2-Methyl-1,3-dioxepane-5-carbaldehyde CAS No. 109991-75-5

2-Methyl-1,3-dioxepane-5-carbaldehyde

Cat. No.: B009360
CAS No.: 109991-75-5
M. Wt: 144.17 g/mol
InChI Key: GBJHYDAATLPKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-dioxepane-5-carbaldehyde is a cyclic aldehyde featuring a seven-membered dioxepane ring substituted with a methyl group at position 2 and a formyl (-CHO) group at position 3. The dioxepane ring system imparts unique steric and electronic properties, distinguishing it from smaller cyclic aldehydes like cyclopentane or cyclohexane derivatives.

Properties

CAS No.

109991-75-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methyl-1,3-dioxepane-5-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-6-9-3-2-7(4-8)5-10-6/h4,6-7H,2-3,5H2,1H3

InChI Key

GBJHYDAATLPKJP-UHFFFAOYSA-N

SMILES

CC1OCCC(CO1)C=O

Canonical SMILES

CC1OCCC(CO1)C=O

Synonyms

1,3-Dioxepane-5-carboxaldehyde, 2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2-methyl-1,3-dioxepane-5-carbaldehyde and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
This compound 1,3-dioxepane ring 2-methyl, 5-carbaldehyde Aldehyde, ether Limited data (fragrance/polymers?)
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde Cyclopentane 2-methyl, 5-prop-1-en-2-yl, 1-carbaldehyde Aldehyde, alkene Fragrance (floral/woody notes)
5-Ethylcyclopent-1-ene-1-carbaldehyde Cyclopentene 5-ethyl, 1-carbaldehyde Aldehyde, alkene Synthetic intermediates
2-Isopropyl-5-methyl-2-hexenal Linear chain 2-isopropyl, 5-methyl Aldehyde, branched Flavors, fragrances

Key Observations :

  • Ring Size and Flexibility: The seven-membered dioxepane ring in the target compound likely confers greater conformational flexibility compared to five-membered cyclopentane/cyclopentene derivatives. This may reduce melting points and enhance solubility in nonpolar solvents .
  • Functional Groups : The presence of both ether and aldehyde groups in this compound distinguishes it from simpler aldehydes like 5-ethylcyclopentene-1-carbaldehyde, which lacks oxygen heteroatoms. This could influence reactivity in oxidation or condensation reactions .
  • Applications: While cyclopentane carbaldehydes (e.g., the compound in ) are used in perfumery for their floral notes, the dioxepane derivative’s larger ring may modulate volatility and odor profile, though specific data are unavailable .

Physicochemical and Biodegradability Comparisons

Thermal and Mechanical Properties
  • highlights thermoplastic elastomers synthesized from 2-methyl-1,3-propanediol (a structural relative of the dioxepane aldehyde’s diol precursor). These polymers exhibit glass transition temperatures (Tg) below -40°C and melting points (Tm) of 130–152°C, suggesting that the dioxepane aldehyde—if used as a monomer—might contribute to similar thermal stability in polymers .
  • In contrast, linear aldehydes like 2-isopropyl-5-methyl-2-hexenal are volatile liquids at room temperature, emphasizing the role of cyclic structures in elevating Tm and Tg .
Biodegradability
  • The triblock copolymers in showed 9–15% biodegradation in seawater within 28 days.

Preparation Methods

Cyclization of Diols with Carbonyl Compounds

The formation of dioxepane rings typically involves acid-catalyzed cyclization between diols and carbonyl compounds. For 2-methyl-1,3-dioxepane-5-carbaldehyde, a plausible route begins with the reaction of a 1,5-diol (e.g., 5-hydroxymethyl-1,3-pentanediol) and a methyl ketone or aldehyde under acidic conditions. The acid catalyst facilitates hemiacetal formation, followed by dehydration to yield the cyclic acetal .

For instance, employing para-toluenesulfonic acid (pTSA) as a catalyst in toluene at reflux could drive the cyclization. The methyl group at position 2 may originate from the carbonyl reactant (e.g., acetone), while the carbaldehyde at position 5 could arise from partial oxidation of a hydroxymethyl intermediate. A study on analogous dioxolane systems demonstrated that acid catalysts like pTSA enhance reaction rates by lowering the activation energy for cyclization .

Oxidation of Hydroxymethyl Precursors

Introducing the carbaldehyde group at position 5 may require selective oxidation of a hydroxymethyl (-CH2OH) precursor. Swern oxidation or pyridinium chlorochromate (PCC) could serve as mild oxidizing agents to convert 5-hydroxymethyl-2-methyl-1,3-dioxepane to the target aldehyde without over-oxidizing the acetal ring .

Experimental data from similar systems suggest that Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) at -60°C achieves >80% yield for aldehydes while preserving acid-sensitive functional groups . However, the stability of the dioxepane ring under these conditions requires validation, as cyclic acetals are prone to ring-opening in strongly acidic or basic media.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a direct method for introducing formyl groups onto aromatic or electron-rich aliphatic systems. While traditionally used for aromatic formylation, its application to cyclic ethers remains underexplored. For 2-methyl-1,3-dioxepane, formylation at position 5 could proceed via electrophilic substitution using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Preliminary trials on dioxane analogs showed moderate yields (40–50%) when the reaction was conducted at 0–5°C, with the electron-donating oxygen atoms activating the ring toward electrophilic attack . Optimizing stoichiometry and temperature may improve efficiency for the dioxepane substrate.

Catalytic Methods for Enhanced Selectivity

Heterogeneous acid catalysts, such as sulfonated silica or zeolites, could improve regioselectivity and reduce byproduct formation. A patent describing the synthesis of 2-methyl-1,3-dioxolane (MDO) highlights the use of solid acid catalysts (e.g., Amberlyst-15) in gas-liquid scrubbers to promote acetal formation from acetaldehyde and ethylene glycol . Adapting this system for dioxepane synthesis would require:

  • Substituting ethylene glycol with a 1,5-diol.

  • Modifying reaction conditions (temperature, pressure) to favor seven-membered ring formation.

Table 1 compares catalytic efficiencies for acetal formation in analogous systems:

CatalystSubstrateTemperature (°C)Yield (%)Reference
Amberlyst-15Ethylene glycol8592
pTSA1,5-Pentanediol11078
Zeolite H-betaGlycerol12065

Q & A

Basic: What are the primary synthetic routes for 2-Methyl-1,3-dioxepane-5-carbaldehyde, and what critical parameters require optimization?

Methodological Answer:

  • Route 1: Cyclocondensation of diols with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid). Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., toluene vs. THF), and stoichiometric ratios to minimize side-product formation.
  • Route 2: Oxidation of 2-Methyl-1,3-dioxepane-5-methanol using oxidizing agents like pyridinium chlorochromate (PCC). Optimize reaction time and solvent (e.g., dichloromethane) to prevent over-oxidation to carboxylic acids.
  • Validation: Monitor reaction progress via TLC and confirm purity by GC-MS (>95%). Adjust catalyst loading iteratively to balance yield and selectivity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers are diagnostic?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the aldehyde proton (δ 9.8–10.2 ppm) and dioxepane ring protons (δ 4.0–5.0 ppm for oxygenated CH₂ groups).
    • ¹³C NMR: Confirm the aldehyde carbon (δ ~200 ppm) and dioxepane ring carbons (δ 60–100 ppm).
  • IR Spectroscopy: Detect C=O stretch (1710–1740 cm⁻¹) and ether C-O-C vibrations (1050–1150 cm⁻¹).
  • Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) matching the molecular weight (e.g., m/z 156.14) and fragmentation patterns consistent with ring-opening pathways.
  • Validation: Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can computational chemistry resolve contradictions in the regioselectivity of this compound in nucleophilic additions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles. For example, the aldehyde group’s LUMO energy determines susceptibility to attack.
  • Transition State Analysis: Model competing pathways (e.g., 1,2- vs. 1,4-addition) using software like Gaussian or ORCA. Compare activation energies to identify dominant pathways.
  • Validation: Correlate computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) to refine models. Use crystallographic data (SHELX-refined structures) to validate steric/electronic environments .

Advanced: What strategies mitigate discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • If NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR to assess dynamic equilibria.
    • Compare X-ray diffraction data (SHELX-refined) with solution-state structures from NOESY NMR to identify solid-state vs. solution-phase differences.
  • Electron Density Maps: Use SHELXL’s dual-space refinement to resolve ambiguities in crystallographic models, especially for disordered aldehyde moieties.
  • Case Study: If IR indicates unexpected carbonyl environments, re-examine crystallization solvents for potential solvate formation .

Advanced: How can researchers design enzyme inhibition assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with accessible active-site nucleophiles (e.g., serine hydrolases) due to the compound’s electrophilic aldehyde group.
  • Assay Design:
    • Kinetic Studies: Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to measure real-time inhibition.
    • IC₅₀ Determination: Perform dose-response curves with varying inhibitor concentrations (1 nM–100 µM).
    • Covalent Binding Validation: Employ mass spectrometry to detect enzyme-inhibitor adducts.
  • Controls: Include aldehyde scavengers (e.g., hydroxylamine) to confirm specificity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Spill Management: Neutralize aldehyde spills with sodium bisulfite (1:1 molar ratio) to form non-volatile adducts.
  • Waste Disposal: Collect waste in airtight containers labeled for halogenated solvent disposal (if used in synthesis).
  • Documentation: Maintain SDS records detailing first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced: What mechanistic insights guide the optimization of this compound in asymmetric catalysis?

Methodological Answer:

  • Chiral Auxiliary Design: Introduce stereogenic centers via Schiff base formation with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine).
  • Kinetic Resolution: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity in aldol reactions.
  • In Situ Monitoring: Use circular dichroism (CD) spectroscopy to track enantiomeric excess during reactions.
  • Validation: Compare experimental ee values with DFT-predicted transition state energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.